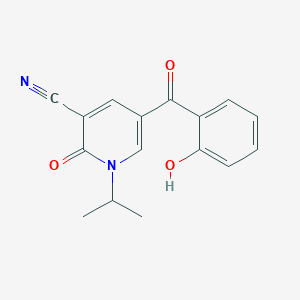

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-(2-hydroxybenzoyl)-2-oxo-1-propan-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10(2)18-9-12(7-11(8-17)16(18)21)15(20)13-5-3-4-6-14(13)19/h3-7,9-10,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVZJBMWJMMRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzoic acid with propan-2-ylamine, followed by cyclization and subsequent cyano group introduction. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Reactivity at the Nitrile Group

The carbonitrile group (-C≡N) undergoes characteristic nucleophilic substitutions and additions:

a. Hydrolysis

-

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH) or amide (-CONH2). For example:

Similar reactivity is observed in structurally related dihydropyridine derivatives.

b. Nucleophilic Substitution

-

Reaction with amines or hydrazines forms substituted amidines or hydrazones. For instance:

This pathway is exploited in synthesizing fused heterocycles (e.g., triazoles, pyrimidines) .

Transformations Involving the Dihydropyridine Ring

The 1,2-dihydropyridine core is susceptible to oxidation and electrophilic substitution:

a. Oxidation to Pyridine

-

Under oxidative conditions (e.g., Pd/C with K-10 montmorillonite), the dihydropyridine ring aromatizes to pyridine :

b. Halogenation

-

Electrophilic bromination occurs at the C-5 position of the dihydropyridine ring under acidic conditions (e.g., Br₂ in acetic acid) :

Reactions of the Hydroxybenzoyl Moiety

The 2-hydroxybenzoyl group participates in esterification and metal coordination:

a. Esterification

-

The phenolic -OH reacts with acyl chlorides or anhydrides to form esters. For example:

This reaction modifies solubility and bioavailability.

b. Chelation with Metal Ions

-

The hydroxyl and carbonyl groups form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enhancing corrosion inhibition properties in acidic environments .

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused polycyclic systems:

a. Quinazoline Formation

b. Pyrazolo-Pyridine Derivatives

-

Interaction with active methylene compounds (e.g., malononitrile) generates pyrazolo[3,4-d]pyridines under thermal conditions .

Theoretical Insights

Quantum chemical calculations (DFT/B3LYP) predict:

-

Electron density at the nitrile carbon facilitates nucleophilic attacks .

-

The hydroxybenzoyl group’s HOMO-LUMO gap correlates with corrosion inhibition efficiency in acidic media .

Challenges and Limitations

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that compounds similar to 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile exhibit significant biological activities, including anticancer and antimicrobial properties. The dihydropyridine structure is often associated with calcium channel blocking activity, suggesting potential therapeutic applications in cardiovascular diseases. Preliminary studies suggest that this compound may also show promise in inhibiting certain cancer cell lines, although detailed biological evaluations are necessary to confirm these effects.

Interaction with Biological Targets

Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with specific protein targets involved in cancer progression and cellular signaling pathways. Further investigations using techniques like molecular docking and binding assays are essential to elucidate these interactions comprehensively.

Structural Similarity and Diversity

Several compounds share structural similarities with this compound. Some examples include:

- 5-(5-Fluoro-2-hydroxybenzoyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Contains fluorine substituent and Enhanced biological activity due to fluorine.

- 5-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Methoxyethyl group gives it Different solubility and reactivity profiles.

- 5-(2-Hydroxybenzoyl)-1-(thiazol-2-yl)-2-oxo-1,2-dihydropyridine Thiazole ring inclusion leads to potentially different pharmacological properties.

These compounds highlight the diversity within the dihydropyridine class while underscoring the unique functional groups present in this compound that may contribute to its distinctive biological activities and chemical reactivity.

Additional Information

Mechanism of Action

The mechanism by which 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in electron-rich interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

Compound A : 5-(2-Hydroxybenzoyl)-2-oxo-1-(thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile

- CAS No.: 725717-42-0

- Molecular Formula : C₁₇H₁₁N₃O₃S

- Key Differences : Replacement of isopropyl with a thiazole ring.

- Biological Activity: Thiazole-containing analogs are often explored for antimicrobial or kinase inhibitory activity .

Compound B : 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- CAS No.: 879304-27-5

- Molecular Formula : C₁₆H₁₂N₂O₃

- Key Differences : Cyclopropyl substituent instead of isopropyl.

- Synthetic Accessibility: Cyclopropane rings often require specialized reagents, increasing synthesis complexity .

Substituent Variations at Position 5

Compound C : 5-((4-Nitrophenyl)diazenyl)-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile

- Melting Point : 296–298°C

- Key Differences : Azo-diazenyl group replaces hydroxybenzoyl.

- Impact :

Compound D : 5-(3,5-Dichloro-2-hydroxybenzoyl)-2-oxo-1-(thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile

- CAS No.: 951889-59-1

- Key Differences : Dichloro substitution on the hydroxybenzoyl ring.

- Toxicity: Halogenated analogs may exhibit higher toxicity profiles .

Functional Group Variations

Compound E : AZD9668 (Alvelestat)

- Structure : N-[[5-(methanesulfonyl)pyridin-2-yl]methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

- Key Differences : Trifluoromethyl and carboxamide groups replace nitrile and hydroxybenzoyl.

- Impact :

Comparative Data Table

Biological Activity

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydropyridine core, hydroxyl group, and carbonitrile functional group, suggests a variety of biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and case studies.

The molecular formula of this compound is . The compound's structure allows it to participate in various chemical reactions that are significant for its biological activity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity . Research has shown that compounds with similar dihydropyridine structures often have the ability to inhibit cancer cell proliferation. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, although specific results are still pending further investigation.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties . Similar compounds in the dihydropyridine class have shown effectiveness against various bacterial strains. The potential mechanisms include:

- Inhibition of Bacterial Growth : The presence of the hydroxyl and carbonitrile groups may enhance its ability to disrupt bacterial cell walls or interfere with metabolic processes .

While specific mechanisms for this compound remain under investigation, dihydropyridines are generally known to interact with calcium channels. This interaction can affect muscle contraction and blood pressure regulation. The presence of functional groups in this compound may modify these interactions, leading to diverse biological effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

Synthesis Pathways

The synthesis of this compound can be achieved through various organic reactions. These methods allow for efficient production while maintaining structural integrity:

- Condensation Reactions : Involving the reaction of appropriate aldehydes with amines.

- Cyclization : Followed by cyclization steps to form the dihydropyridine core.

Q & A

Q. What are the optimized synthetic routes for 5-(2-hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions using intermediates like chloroacetic acid and aromatic aldehydes under reflux conditions. For example, a mixture of precursor compounds (e.g., pyridine derivatives) with chloroacetic acid and aldehydes in acetic anhydride/acetic acid (10/20 mL) and sodium acetate (0.5 g) as a catalyst, refluxed for 2 hours, yields ~68% product after crystallization . Solvent selection (e.g., DMF/water for crystallization) and catalyst loading are critical for purity and yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- IR Spectroscopy : Identify the carbonyl (C=O, ~1650–1719 cm⁻¹) and nitrile (C≡N, ~2190–2220 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm) and exchangeable protons (e.g., NH, δ ~9.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~163–171 ppm) and nitrile carbons (δ ~116–117 ppm) are diagnostic .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) .

Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?

Byproducts may arise from incomplete condensation (e.g., unreacted aldehydes) or side reactions (e.g., hydrolysis of nitrile groups). Purity can be improved via recrystallization (e.g., DMF/water) or column chromatography. Monitor reactions using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

The compound is stable in anhydrous DMSO or DMF at –20°C for long-term storage. Avoid protic solvents (e.g., water or ethanol) at elevated temperatures to prevent hydrolysis of the nitrile or carbonyl groups .

Advanced Research Questions

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in anticancer or antimicrobial studies?

- Metal Coordination : Form 3D-metal complexes (e.g., with Cu²⁺ or Zn²⁺) to enhance bioactivity. Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays .

- Enzyme Inhibition : Screen against PD-L1 or kinases via competitive binding assays, referencing structural analogs like 2-hydroxy-4-phenylthiophene-3-carbonitrile .

Q. How can structural modifications enhance solubility or target specificity?

- Heterocyclic Fusion : Introduce thieno or pyrimidino rings (e.g., pyrimidino[4',5':4,5]thieno[2,3-b]pyridine) to improve binding to hydrophobic enzyme pockets .

- Side-Chain Functionalization : Replace the propan-2-yl group with polar substituents (e.g., hydroxyl or amine groups) to enhance aqueous solubility .

Q. How should researchers address contradictions in spectral or biological data across studies?

- Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT calculations for vibrational modes).

- Batch Reproducibility : Ensure consistent reaction conditions (e.g., anhydrous sodium acetate in vs. sodium ethoxide in ) to minimize variability .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to PD-L1 (PDB: 5J8O) .

- MD Simulations : Assess stability of metal complexes in aqueous environments using GROMACS .

Q. What mechanistic insights explain the formation of dihydropyridine derivatives during synthesis?

The reaction proceeds via Knoevenagel condensation, where the aldehyde’s α-hydrogen is abstracted by sodium acetate, forming a resonance-stabilized enolate that attacks the carbonyl carbon of the pyridine precursor . Cyclization is driven by the elimination of water, confirmed by IR peaks for NH and C=O groups .

Q. What experimental pitfalls arise in scaling up synthesis, and how can they be resolved?

- Low Yield at Scale : Optimize catalyst (e.g., switch from NaOAc to p-TsOH) and use microwave-assisted synthesis to reduce reaction time .

- Purity Loss : Implement gradient cooling during crystallization to avoid co-precipitation of byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.